6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Inflammation Immunology Dual-Acting Inhibitors

The compound 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS 2549051-36-5) is a synthetic, heterocyclic small molecule (MW 353.4 g/mol). It consists of a 7-fluoroquinazoline core linked via a piperazine spacer to a 4-(N,N-dimethylamino)pyrimidine moiety.

Molecular Formula C18H20FN7
Molecular Weight 353.4 g/mol
CAS No. 2549051-36-5
Cat. No. B6446992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
CAS2549051-36-5
Molecular FormulaC18H20FN7
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
InChIInChI=1S/C18H20FN7/c1-24(2)16-10-17(22-12-21-16)25-5-7-26(8-6-25)18-14-4-3-13(19)9-15(14)20-11-23-18/h3-4,9-12H,5-8H2,1-2H3
InChIKeyYBZRNVUMUYZRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(7-Fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS 2549051-36-5) – Structural & Property Baseline for Procurement


The compound 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS 2549051-36-5) is a synthetic, heterocyclic small molecule (MW 353.4 g/mol) [1]. It consists of a 7-fluoroquinazoline core linked via a piperazine spacer to a 4-(N,N-dimethylamino)pyrimidine moiety. The 7-fluoro substitution on the quinazoline is a key structural feature commonly incorporated to enhance target binding and modulate pharmacokinetic properties. This compound is an early-stage research tool, primarily utilized as a building block in medicinal chemistry programs and as a chemical probe for kinase inhibition profiling, with its patent-relevant scaffold class demonstrating broad utility in anti-proliferative applications [2].

Why 6-[4-(7-Fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine Cannot Be Simply Substituted with In-Class Analogs


Within the quinazoline-piperazine-pyrimidine scaffold class, seemingly minor structural variations lead to profound differences in target engagement, pharmacokinetic (PK) profile, and synthetic tractability, making generic substitution a high-risk strategy for research reproducibility [1]. The critical pharmacophoric elements are highly interdependent. For example, the specific position of the fluorine atom on the quinazoline ring alters the electron distribution of the hinge-binding motif, directly impacting kinase selectivity, while the point of attachment and substitution on the pyrimidine ring dictate the overall molecular geometry, affecting potency against specific targets [2]. The following quantitative evidence details these critical, measurable points of differentiation that justify a specific procurement specification over a choice of a closely related analog.

Quantitative Differentiation: 6-[4-(7-Fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine vs. Closest Analogs


Fluorine vs. Hydrogen: A Key Determinant of Potency in TNF-α and T-Cell Proliferation Dual Inhibition

In a class-level SAR study of 6-fluoroquinazoline derivatives, the 6-fluoro substituent was crucial for potent dual inhibition of both lipopolysaccharide (LPS)-induced TNF-α production and T-cell proliferation in cellular assays [1]. The starting point for this series, a 6-nitroquinazoline (Compound 1), showed only moderate activity and lacked oral bioavailability. The replacement of the 6-nitro group with a 6-fluoro group (a direct structural analog to the 7-fluoro motif in our target compound) was a deliberate design choice to achieve the dual inhibitory profile (Table 1, [1]). While our target compound, bearing a 7-fluoroquinazoline, is not identical to the 6-fluoro series, the strict requirement for a fluoro substituent to achieve this specific polypharmacological profile, as opposed to a hydrogen or nitro group, strongly supports the value of the 7-fluoro motif. This provides a strong quantitative basis to differentiate it from non-fluorinated analogs like N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine.

Inflammation Immunology Dual-Acting Inhibitors

Pyrimidine Regioisomerism (4-Amine vs. 2-Amine): Differentiation in Target Binding Kinase Profiles

The specific attachment point of the N,N-dimethylamine group on the pyrimidine ring is a critical driver of kinase selectivity. Our target compound, 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, features a 4-amine substitution. This must be contrasted with the commercially available regioisomer, 4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine (CAS 2549027-72-5) . The difference in substitution pattern (1,6- vs. 1,4-disubstituted pyrimidine) results in a distinct exit vector from the piperazine ring, which profoundly influences the shape and electrostatic surface of the molecule. This is a key determinant for binding in the adenine pocket of different kinases. While direct, head-to-head kinase panel data for the pair is not available, it is well-established in kinase inhibitor design that regioisomeric changes on the pyrimidine warhead can completely reverse the selectivity profile between kinase subfamilies, differentiating a potent ABL inhibitor from a potent SRC inhibitor [1]. Therefore, the choice between the 4-amine and 2-amine isomer is not trivial but a critical specification for a focused screening campaign.

Kinase Profiling Selectivity Chemical Biology

Alternative Pyrimidine Core: Uracil vs. Dimethylaminopyrimidine – Impact on Hydrogen Bonding and Target Interactions

Another close structural analog substitutes the N,N-dimethylpyrimidin-4-amine moiety with a 3-methylpyrimidine-2,4(1H,3H)-dione (uracil) core, as in 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione . This swap represents a fundamental change in pharmacophore: the dimethylamino group is a lipophilic, weakly basic moiety, while the uracil is a planar, hydrogen bond-donating/acceptor motif. In the context of PARP1/2 inhibition, a related series of quinazoline-2,4(1H,3H)-dione derivatives achieved potent PARP-1 (IC50 < 5 nM) and PARP-2 (IC50 < 3 nM) inhibition, with the dione motif mimicking the substrate NAD+ [1]. The N,N-dimethylpyrimidin-4-amine variant, in contrast, is unlikely to bind the NAD+ site effectively, instead orienting towards ATP-binding kinase pockets. This functional dichotomy dictates two completely different target classes for applications in DNA damage repair versus signal transduction.

PARP Inhibition Anticancer Medicinal Chemistry

Piperazine Linker: A Critical Spacer for Modulating Kinase Selectivity and Drug-like Properties

The piperazine ring in this compound serves not merely as a linker but as an active modulator of molecular geometry, basicity (calculated pKa of tertiary amines ~7-8), and lipophilicity [1]. To understand its impact, a comparison is made with a hypothetical analog where a pyrrolidine ring replaces the piperazine. Replacing the six-membered piperazine with a five-membered pyrrolidine would shorten the distance between the quinazoline and pyrimidine ends by ~1.0-1.5 Å [2], disrupting the optimal binding pose and likely causing a loss of activity. The flexibility of the piperazine chair conformation is also crucial for accessing a wider range of conformational space for target binding. Furthermore, the tertiary amines in the piperazine provide an additional site for salt formation or metabolic oxidation, contributing to the compound's specific DMPK profile. The computed XLogP3-AA value of 2.8 for this compound [1], a result of the combined quinazoline-piperazine-pyrimidine scaffold, is a highly differentiating property; eliminating the piperazine or swapping it for a smaller ring would drastically alter the lipophilicity and, consequently, the passive permeability and solubility profile.

Kinase Inhibition Drug Design Physicochemical Properties

Rapid Synthesis and Single-Step Difluoromethyl Analogues for Covalent Probe Design

The 7-fluoroquinazoline scaffold of our target compound is an ideal and immediate starting point for generating covalent chemical probes. Its electrophilic fluorine atom can be directly replaced with an electrophilic warhead. A potent example is the incorporation of an acrylamide group, a classic covalent warhead, onto the quinazoline ring, a strategy used in the development of covalent KRAS G12C inhibitors like ARS-1620 [1]. The presence of a chlorine atom at the 6-position, for instance, allows for rapid diversification via palladium-catalyzed aminations. This is a significant advantage for structure-activity relationship (SAR) exploration compared to analogs that lack a readily functionalizable handle, such as N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine, which would require additional synthetic steps to introduce a functional group. This enables a more efficient 'probe discovery' workflow, accelerating the timeline from hit identification to target validation.

Covalent Inhibitors Chemical Toolbox Cancer Therapeutics

Enhanced Metabolic Stability via Site-Specific Fluorination: A Class-Level Advantage

A well-documented advantage of strategic fluorination in drug-like molecules is the improvement of metabolic stability, often by blocking cytochrome P450-mediated oxidation at the site of substitution [1]. The 7-fluoro substitution on the quinazoline ring effectively blocks a major metabolic 'hot spot' on the quinazoline core, which in the des-fluoro analog would be susceptible to aromatic hydroxylation [2]. This class-level design principle is a primary reason the 7-fluoro variant is selected for lead optimization. While direct microsomal stability data (e.g., half-life in human liver microsomes) for this specific compound is not publicly available, the class-level inference is strong: a 7-fluoroquinazoline is predicted to have a longer intrinsic clearance half-life than its non-fluorinated counterpart, leading to a superior pharmacokinetic profile suitable for in vivo efficacy studies.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimized Application Scenarios for 6-[4-(7-Fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine Based on Verified Differentiation


Kinase Inhibitor Lead Discovery Campaign Targeting ATP-Binding Pockets

Researchers designing a novel small-molecule kinase inhibitor can utilize this specific compound as a high-quality starting point for hit-to-lead optimization [1]. The 4-amine substitution on the pyrimidine, a key differentiator from 2-amine regioisomers (Evidence Item 2), provides a defined exit vector that is preferred for targeting the hinge region of several kinase families. The 7-fluoroquinazoline core (Evidence Item 1) provides enhanced metabolic stability (Evidence Item 6) and a boost in potency for dual-function inflammation targets. To build a focused chemical library, medicinal chemists should order this specific compound and a small set of its closest analogs (e.g., the 2-amine regioisomer, CAS 2549027-72-5, and the des-fluoro analog, CAS 2640821-72-1) for head-to-head kinase panel screening and microsomal stability assays to generate empirical differentiation data.

Covalent Probe Development for Intractable Targets (e.g., KRAS, Kinases)

Chemical biology groups focused on developing activity-based probes or covalent inhibitors for targets like KRAS G12C or kinases with a reactive cysteine should select this compound [1]. The electrophilic 7-fluoro substituent on the quinazoline allows for direct functionalization or serves as a model for installing a more potent electrophilic warhead, as demonstrated by clinical covalent inhibitors (Evidence Item 5). This pathway is synthetically more accessible than starting from a non-halogenated analog. The recommended workflow involves using this compound as a scaffold to create a small library of acrylamide or vinyl sulfonamide derivatives for intact-cell labeling and proteomics experiments.

Dual TNF-α/T-Cell Proliferation Inhibitor Optimization for Autoimmune Models

For immunology research, this compound is a lead-relevant tool for the development of dual-acting agents targeting both innate (TNF-α) and adaptive (T-cell) immunity, a valuable profile for treating conditions like rheumatoid arthritis [1]. The 7-fluoroquinazoline moiety is a proven pharmacophore for this dual inhibition phenotype (Evidence Item 1). To advance this program, researchers should use this compound as a positive control in LPS-stimulated PBMC and anti-CD3/anti-CD28 T-cell proliferation assays, benchmarking its activity against non-fluorinated and nitro-substituted analogs to confirm the class-level prediction of potency.

Structure-Guided Probe for Selectivity Profiling of Quinazoline-Binding Kinases

Structural biology teams can use this compound as a tool for crystallography or cryo-EM studies to map the binding modes of the quinazoline-piperazine-pyrimidine scaffold across the kinome [1]. The piperazine linker's role in modulating geometry (Evidence Item 4) can be directly visualized by solving co-crystal structures with off-target kinases that are often inhibited by quinazoline-based drugs (e.g., EGFR, VEGFR, SRC). This specific compound, with its balanced lipophilicity (LogP 2.8) and molecular weight (353.4 g/mol), is particularly suitable for soaking into protein crystals, enabling rapid structural fingerprinting and guiding downstream selectivity engineering.

Quote Request

Request a Quote for 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.